1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide 1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide
Brand Name: Vulcanchem
CAS No.: 84584-67-8
VCID: VC17121319
InChI: InChI=1S/C12H28NO2Si.HI/c1-12(14)15-10-9-13(2,3)8-7-11-16(4,5)6;/h7-11H2,1-6H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C12H28INO2Si
Molecular Weight: 373.35 g/mol

1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide

CAS No.: 84584-67-8

Cat. No.: VC17121319

Molecular Formula: C12H28INO2Si

Molecular Weight: 373.35 g/mol

* For research use only. Not for human or veterinary use.

1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide - 84584-67-8

Specification

CAS No. 84584-67-8
Molecular Formula C12H28INO2Si
Molecular Weight 373.35 g/mol
IUPAC Name 2-acetyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide
Standard InChI InChI=1S/C12H28NO2Si.HI/c1-12(14)15-10-9-13(2,3)8-7-11-16(4,5)6;/h7-11H2,1-6H3;1H/q+1;/p-1
Standard InChI Key TXSWVYLALROWFY-UHFFFAOYSA-M
Canonical SMILES CC(=O)OCC[N+](C)(C)CCC[Si](C)(C)C.[I-]

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s structure integrates three key functional groups:

  • Trimethylsilyl (-Si(CH₃)₃): Imparts hydrophobicity and influences electronic properties .

  • Acetyloxyethyl (-OCOCH₂CH₂-): Introduces ester functionality, enabling hydrolysis under acidic or basic conditions .

  • Quaternary Ammonium Center: Confers cationic character, enhancing solubility in polar solvents and interaction with biological membranes .

The molecular formula is inferred as C₁₄H₂₉INO₃Si, with a theoretical molecular weight of 423.38 g/mol (calculated using atomic masses from PubChem data ).

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related quaternary ammonium salts:

Compound NameCAS RNMolecular FormulaKey Functional GroupsMolecular Weight (g/mol)
Target CompoundN/AC₁₄H₂₉INO₃SiTrimethylsilyl, Acetyloxyethyl423.38
1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide625-19-4C₈H₁₈INO₂Acetyloxy, Quaternary Ammonium287.14
1-Propanaminium, 3-sulfo-N,N-dimethyl-N-(2-acryloyloxyethyl)-, inner salt88992-91-0C₁₀H₁₉NO₅SSulfonate, Acryloyloxy265.33

Data derived from PubChem and CAS Common Chemistry .

Synthesis and Reactivity

Synthetic Pathways

Quaternary ammonium salts are typically synthesized via alkylation of tertiary amines with alkyl halides. For this compound, a plausible route involves:

  • Silylation: Introduction of the trimethylsilyl group to a propanamine precursor using trimethylsilyl chloride .

  • Esterification: Reaction of the hydroxyl group in 2-hydroxyethyl dimethylamine with acetyl chloride to form the acetyloxyethyl moiety .

  • Quaternization: Treatment with methyl iodide to form the quaternary ammonium center, yielding the iodide salt .

Reactivity Profile

  • Nucleophilic Substitution: The iodide ion acts as a leaving group, facilitating reactions with nucleophiles (e.g., hydroxide or amines) .

  • Hydrolysis: The acetyloxy group hydrolyzes to ethanol under acidic conditions, while the trimethylsilyl group resists hydrolysis unless exposed to strong bases .

  • Thermal Stability: Decomposition above 150°C is expected, consistent with similar ammonium salts .

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (water, methanol) due to ionic character; limited solubility in nonpolar solvents .

  • Stability: Stable under anhydrous conditions but susceptible to hydrolysis in aqueous environments .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1250 cm⁻¹ (Si-C), 1740 cm⁻¹ (C=O ester), and 3400 cm⁻¹ (N⁺-H) are anticipated .

  • NMR Spectroscopy:

    • ¹H NMR: δ 3.2–3.5 ppm (N⁺(CH₃)₂), δ 4.1–4.3 ppm (OCOCH₂), δ 0.1 ppm (Si(CH₃)₃) .

    • ¹³C NMR: δ 170 ppm (C=O), δ 60 ppm (N⁺-C), δ 1.5 ppm (Si-C) .

Future Research Directions

  • Synthetic Optimization: Develop solvent-free routes to improve yield and sustainability.

  • Biological Studies: Evaluate antimicrobial efficacy and cytotoxicity in vitro.

  • Material Science Applications: Explore use in silicone-polymer hybrids for coatings or adhesives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator